molecular formula C22H21N3O3S B2371209 N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 923157-60-2

N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2371209
CAS No.: 923157-60-2
M. Wt: 407.49
InChI Key: GACYRNJMBYQBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core fused with a benzofuran ring system. Key structural elements include:

  • A 3-ethyl substituent at position 3 of the pyrimidinone ring.
  • A thioacetamide bridge (-S-CH2-CO-) linking the pyrimidinone core to the aryl group.
  • A 3,5-dimethylphenyl group as the terminal aryl moiety.

This structure combines electron-donating methyl groups (on the phenyl ring) with a sulfur-containing linker, which may enhance solubility and intermolecular interactions.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-4-25-21(27)20-19(16-7-5-6-8-17(16)28-20)24-22(25)29-12-18(26)23-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACYRNJMBYQBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its pharmacological implications.

Chemical Structure and Synthesis

The compound features a unique structure that combines elements of thieno[3,2-d]pyrimidine and acetamide. The synthesis typically involves multi-step organic reactions starting from the thieno[3,2-d]pyrimidine core, followed by the introduction of phenyl and acetamide groups using reagents such as ethyl acetoacetate and thiourea under controlled conditions to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to bind to these targets may inhibit or modulate their activity, influencing various biological pathways .

Anticancer Properties

Research indicates that similar compounds within the thieno[3,2-d]pyrimidine family exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor-associated carbonic anhydrases (CA), particularly isoforms II and IX. These isoforms are implicated in cancer progression and metastasis. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) with IC50 values ranging from 3.96 μM to 5.87 μM .

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound shares structural similarities with other thieno[3,2-d]pyrimidine derivatives known for their biological activities. The unique combination of functional groups in this compound may enhance its efficacy compared to others in its class .

Compound Target IC50 (μM) Biological Activity
N-(3,5-Dimethylphenyl)-2-(thieno[3,2-d]pyrimidin)acetamidehCA II2.6 - 598.2Inhibitor
N-(3,5-Dimethylphenyl)-2-(thieno[3,2-d]pyrimidin)acetamidehCA IX16.1 - 321Inhibitor
Related Thieno DerivativeMCF-7 Cells3.96 ± 0.21Induces Apoptosis
Related Thieno DerivativeCaco-2 Cells5.87 ± 0.37Induces Apoptosis

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Inhibition of Carbonic Anhydrase : A study evaluated various thiazolidin derivatives as inhibitors of carbonic anhydrase isoforms II and IX. The results showed significant inhibition rates correlating with structural modifications similar to those in the target compound .
  • Apoptosis Induction : Another investigation into related compounds revealed their ability to activate the intrinsic apoptotic pathway in cancer cells by modulating protein expressions associated with apoptosis .

Comparison with Similar Compounds

Benzofuropyrimidinone vs. Pyrimidinone/Thienopyrimidinone

  • Target Compound: The benzofuro[3,2-d]pyrimidinone core provides rigidity and planar geometry, favoring π-π stacking interactions.
  • 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19, ): Replaces the benzofuran with a simple pyrimidinone, reducing aromatic surface area. The 3,5-dimethoxyphenyl group (electron-donating) may enhance solubility but reduce metabolic stability compared to methyl groups .
  • IWP2 (): Features a thieno[3,2-d]pyrimidinone core.

Substituent Effects on Physicochemical Properties

3,5-Dimethylphenyl vs. Other Aryl Groups

  • Target Compound : The 3,5-dimethylphenyl group induces steric hindrance and electron donation, influencing crystal packing (as seen in , where meta-substituted trichloro-acetamides exhibit varied lattice constants). This may enhance thermal stability .
  • N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (Compound 10, ) : The 4-sulfamoylphenyl group introduces strong electron-withdrawing effects, increasing polarity and aqueous solubility compared to the target compound’s ethyl group .
  • Pesticide Analogs (Evidences 6–7) : Compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) prioritize lipophilicity for membrane penetration, achieved via 2,6-dimethyl substitution. The target’s 3,5-dimethyl configuration may optimize binding to larger enzymatic pockets .

Alkyl Chain and Linker Modifications

  • 3-Ethyl vs.
  • Thioacetamide vs.

Kinase Inhibition Potential

  • The target compound’s benzofuropyrimidinone core and thioacetamide linker resemble CK1 inhibitors () and WNT pathway modulators (). Substituent differences likely dictate target specificity: CK1 Inhibitors: Rely on methoxy groups for hydrogen bonding. WNT Inhibitors (e.g., IWP2): Depend on thienopyrimidinone cores for β-catenin interaction.
  • The 3,5-dimethylphenyl group in the target compound may enhance hydrophobic interactions in kinase active sites .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Notable Properties References
Target Compound Benzofuro[3,2-d]pyrimidinone 3-ethyl, 3,5-dimethylphenyl, thioacetamide Putative kinase inhibition High thermal stability, moderate polarity
Compound 19 () Pyrimidinone 3,5-dimethoxyphenyl, trifluoromethyl CK1 inhibition Enhanced solubility
IWP2 () Thieno[3,2-d]pyrimidinone Phenylthio, tetrahydrothieno WNT pathway inhibition High electron density
N-(3,4-dimethylphenyl)-...acetamide () Benzo[g]quinazolinone 4-sulfamoylphenyl Unknown High polarity, aqueous solubility
2-{[3-(3-methylbutyl)-...acetamide () Benzofuro[3,2-d]pyrimidinone 3-methylbutyl, trifluoromethylphenyl Unknown High lipophilicity

Preparation Methods

Tandem Heterocyclization Approach

A method reported for benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one derivatives (Table 1) provides a template for constructing fused pyrimidine systems. This approach employs:

  • Salicylonitrile intermediates : Reacting 2-cyanophenoxy derivatives with furoate esters under basic conditions.
  • Base-mediated cyclization : Using t-BuOK in dimethylformamide (DMF) to facilitate ring closure.
Reaction Parameter Value Notes
Solvent DMF Polar aprotic solvent ideal for cyclization reactions
Base t-BuOK Strong, non-nucleophilic base for deprotonation and cyclization
Temperature 65–90°C Elevated temperatures accelerate reaction kinetics
Yield (Core Structure) 68–83% Depends on substituent electronic effects and steric hindrance

Functional Group Introduction: Ethyl Substitution at Position 3

Ethyl substitution at the pyrimidine ring enhances lipophilicity and modulates electronic properties. Common strategies include:

Alkylation Reactions

Approach : Alkyl halide-mediated substitution.

Step Reagents/Conditions Mechanism
Alkylation Ethyl iodide, K₂CO₃, DMF Nucleophilic substitution at the pyrimidine N-3 position
Workup Acidification (HCl), filtration Isolation of the ethyl-substituted intermediate

Key Considerations :

  • Steric hindrance from the benzofuro moiety may reduce reaction efficiency.
  • Purity control is critical to avoid over-alkylation.

Thioacetamide Coupling: Final Functionalization

The thioacetamide linkage connects the benzofuro core to the N-(3,5-dimethylphenyl) group.

Thiol-Acetamide Bond Formation

Route : Sequential activation and coupling.

Step Reagents Conditions Yield Notes
Thiol Generation H₂S gas or NaSH Acidic medium Converts halogenated intermediates to thiol (Note: Benchchem excluded)
Acetamide Coupling Chloroacetyl chloride, Et₃N Dichloromethane, 0°C 60–70% Requires anhydrous conditions to prevent hydrolysis
Amine Condensation 3,5-Dimethylphenylamine, DMAP Room temperature, 12h 50–60% Stabilized by H-bonding interactions between amide and amine

Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance electrophilicity of chloroacetyl intermediates.
  • Stereochemical control : The dihydrobenzofuro core’s conformation may influence coupling efficiency.

Alternative Synthetic Strategies

One-Pot Multi-Component Reactions

Analytical Characterization and Quality Assurance

Spectroscopic Validation

Technique Key Signals Interpretation
¹H NMR δ 1.2–1.5 (ethyl CH₂CH₃), δ 2.3–2.8 (dimethyl) Confirms ethyl and dimethyl substitutions
¹³C NMR δ 155–164 (C=O), δ 20–25 (ethyl CH₂) Validates carbonyl and alkyl group positions
IR ν 1670 cm⁻¹ (C=O), ν 3150 cm⁻¹ (N-H) Amide and lactam functionalities

Purity Assessment :

  • HPLC : Reverse-phase C18 column, gradient elution (MeCN/H₂O) to resolve diastereomers.
  • Mass Spectrometry : ESI-MS (positive mode) for [M+H]⁺ ion (e.g., m/z 455.54 for C₂₆H₂₁N₃O₃S).

Challenges and Optimization Opportunities

Steric and Electronic Limitations

  • Steric hindrance : Bulky 3,5-dimethylphenyl groups may impede coupling reactions.
  • Solution : Microwave-assisted synthesis to enhance reaction rates.

Scalability and Cost

  • Reagent costs : t-BuOK and DMF contribute to high production expenses.
  • Alternative : Switch to aqueous solvents or catalytic bases (e.g., Cs₂CO₃) for industrial processes.

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

Cyclization : Formation of the benzofuropyrimidinone core via acid-catalyzed cyclization of substituted precursors.

Thiolation : Introduction of the thioether group using sulfurizing agents (e.g., Lawesson’s reagent) under inert conditions.

Acetamide Coupling : Reaction of the thiol intermediate with activated acetamide derivatives (e.g., chloroacetamide) in the presence of a base like triethylamine.

  • Critical Parameters : Temperature (60–80°C), solvent choice (DMF or THF), and reaction time (6–12 hours) significantly impact yield and purity .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the 3,5-dimethylphenyl group shows distinct aromatic proton splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S–C at ~650 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry of the fused benzofuropyrimidinone system .

Q. How do structural analogs differ in activity, and what substituent effects are observed?

  • Methodological Answer : A comparative analysis of analogs (Table 1) reveals:
Analog Substituents Key Features Biological Impact
3-Ethyl vs. 3-MethylIncreased lipophilicityEnhanced cellular uptake
3,5-Dimethylphenyl vs. FluorophenylElectron-withdrawing effectsAltered target binding affinity
Thioacetamide vs. OxoacetamideImproved metabolic stabilityReduced hepatic clearance
  • Source : Structural-activity relationship (SAR) studies from analogs in .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) across labs.
  • Compound Purity : Ensure >95% purity via preparative HPLC and quantify impurities (e.g., residual solvents) .
  • Target Selectivity : Employ orthogonal assays (e.g., SPR for binding kinetics, enzymatic inhibition assays) to validate specificity .
  • Case Study : A 2023 study resolved conflicting IC₅₀ values (1–10 µM) by controlling redox conditions in kinase assays .

Q. How can computational methods predict interaction mechanisms with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). The thioacetamide group shows hydrogen bonding with catalytic lysine residues .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions. The 4-oxo group is a key electrophilic site for covalent inhibition .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Q. What experimental designs optimize reaction yields while minimizing side products?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Maximizes yield (e.g., 78% to 92%) by identifying optimal conditions (Figure 1) .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) via precise residence time control .

Key Research Findings

  • Stereochemical Impact : The 3,4-dihydrobenzofuropyrimidinone core exhibits axial chirality, influencing target selectivity .
  • Metabolic Stability : Thioether linkage reduces CYP450-mediated oxidation compared to ether analogs (t₁/₂ increased from 2.1 to 4.7 hours) .
  • Toxicity Profile : No significant hepatotoxicity observed in vitro (up to 50 µM) via ALT/AST assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.